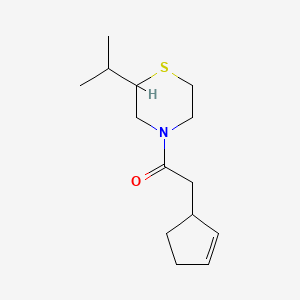
N-(cyclopropylmethyl)-1-(1H-indole-7-carbonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-1-(1H-indole-7-carbonyl)piperidine-3-carboxamide, commonly known as CPI-455, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. CPI-455 belongs to the class of p300/CBP inhibitors and has been shown to have promising anticancer properties.
Wirkmechanismus
CPI-455 inhibits the acetyltransferase activity of p300/CBP by binding to the bromodomain of these proteins. This leads to a decrease in the acetylation of histones and transcription factors, resulting in the downregulation of genes that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
CPI-455 has been shown to have a selective inhibitory effect on p300/CBP, with no significant effect on other histone acetyltransferases. This selectivity makes it a promising therapeutic candidate with minimal off-target effects. CPI-455 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
CPI-455 has several advantages for lab experiments, including its high potency, selectivity, and good pharmacokinetic properties. However, there are also some limitations to its use in the lab, including its high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Zukünftige Richtungen
There are several future directions for the study of CPI-455. One area of research is the development of more potent and selective p300/CBP inhibitors based on the structure of CPI-455. Another area of research is the investigation of the mechanism of action of CPI-455 and its effects on gene expression and epigenetic regulation. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CPI-455 as a potential anticancer agent.
Conclusion:
In conclusion, CPI-455 is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment. Its high potency, selectivity, and good pharmacokinetic properties make it a promising candidate for further study. The development of more potent and selective p300/CBP inhibitors based on the structure of CPI-455 and further investigation of its mechanism of action and effects on gene expression and epigenetic regulation are important areas of future research.
Synthesemethoden
The synthesis of CPI-455 involves the reaction of 1-(1H-indole-7-carbonyl)piperidine-3-carboxylic acid with cyclopropylmethylamine. This reaction is carried out in the presence of coupling reagents such as EDC and HOBt. The resulting product is then purified using column chromatography to obtain CPI-455 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
CPI-455 has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of p300/CBP, which are important transcriptional coactivators that play a crucial role in the development and progression of cancer. CPI-455 has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in preclinical models.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-1-(1H-indole-7-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(21-11-13-6-7-13)15-4-2-10-22(12-15)19(24)16-5-1-3-14-8-9-20-17(14)16/h1,3,5,8-9,13,15,20H,2,4,6-7,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYWNZQDZZETPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC3=C2NC=C3)C(=O)NCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-1-(1H-indole-7-carbonyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7591424.png)
![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)
![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)


![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)





![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)
